molecular formula C6H6BrNO3 B12892611 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one

2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one

Cat. No.: B12892611
M. Wt: 220.02 g/mol
InChI Key: ZLKKQUGNVUNSJF-UHFFFAOYSA-N
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Description

2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is a brominated isoxazolone derivative characterized by a reactive bromoacetyl group attached to the 2-position of the 5-methylisoxazol-3(2H)-one scaffold.

Properties

IUPAC Name

2-(2-bromoacetyl)-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKKQUGNVUNSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(O1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-methylisoxazol-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination of the acetyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with modified functional groups.

Key Examples:

  • Reaction with Sodium Azide (NaN₃):
    Treatment with NaN₃ in dimethylformamide (DMF) at 80°C replaces bromine with an azide group, forming 2-(2-azidoacetyl)-5-methylisoxazol-3(2H)-one. This intermediate is critical for click chemistry applications .

  • Amine Substitution:
    Reacting with primary amines (e.g., aniline) in ethanol under reflux yields N-aryl-2-acetamide derivatives. For example, reaction with 5-methylisoxazol-3-amine produces N-(5-methylisoxazol-3-yl)-2-acetamide with 89.9% yield .

Reaction Conditions:

NucleophileSolventTemperatureYield (%)
NaN₃DMF80°C85–90
AminesEthanolReflux75–90

Cyclization and Heterocycle Formation

The bromoacetyl group facilitates cyclization reactions to synthesize fused heterocycles.

Example:

  • Thiazole Formation:
    Reaction with thiourea in ethanol under basic conditions (K₂CO₃) generates 2-(thiazol-2-yl)-5-methylisoxazol-3(2H)-one. This proceeds via SN2 substitution followed by intramolecular cyclization .

Protocol:

  • Substitute bromine with azide (as above).

  • React with terminal alkynes (e.g., 4-ethynylanisole) using CuI/DBU catalysis in DMF at 25°C to form 1,2,3-triazole derivatives .

Representative Product:

  • 2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
    Yield: 43.2%
    Conditions: CuI (0.1 mmol), DBU (2 mmol), DMF, 24 h .

Cross-Coupling Reactions

The bromoacetyl group enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling:

  • Reaction with arylboronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) using Pd(PPh₃)₄ (5 mol%) at 80°C introduces aryl groups at the acetyl position .

Condensation Reactions

The ketone in the bromoacetyl group undergoes condensation with hydrazines or hydroxylamine:

Example:

  • Hydrazone Formation:
    Condensation with phenylhydrazine in ethanol yields a hydrazone derivative, which can be further oxidized or cyclized .

Comparative Reactivity

The reactivity of 2-(2-bromoacetyl)-5-methylisoxazol-3(2H)-one differs from structurally similar compounds:

CompoundReactivity ProfileKey Difference
3-Acetyl-5-methylisoxazoleLacks bromine; limited substitutionNo SN2 pathway
4-BromoacetophenoneAromatic ring directs electrophilic substitutionNo heterocyclic stabilization

Mechanistic Insights

  • Electrophilic Character: The bromoacetyl group acts as an electrophile, with the bromine atom being the primary site for nucleophilic attack (SN2 mechanism) .

  • Isoxazole Ring Effects: The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the adjacent acetyl group, accelerating substitution .

Scientific Research Applications

Medicinal Chemistry

This compound serves as a building block for synthesizing bioactive molecules with potential therapeutic properties. Its derivatives have been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one effectively inhibits the growth of Staphylococcus spp..
  • Anticancer Activity : In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer cells (MDA-MB-231). Mechanisms include apoptosis induction and disruption of microtubule assembly.
  • Anti-inflammatory Activity : The compound has been investigated for its ability to modulate inflammatory pathways by inhibiting key enzymes such as COX-1 and COX-2, leading to reduced levels of inflammatory markers.

Organic Synthesis

As an intermediate in organic synthesis, 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction : The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, expanding the range of possible products.

Materials Science

The compound is explored as a precursor for developing novel materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced functionalities in various applications, including coatings and polymers.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Activity
4-Bromo-5-methylisoxazoleBromine at position 4Antimicrobial
3-AcetylisoxazoleAcetyl group at position 3Anticancer
3-BromoacetylisoxazoleBromine and acetyl groupsEnzyme inhibition
5-MethylisoxazoleMethyl group at position 5Neuroprotective

Antimicrobial Efficacy

A study tested various concentrations of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one against Staphylococcus spp., demonstrating a strong bactericidal effect without significant cytotoxicity to normal cell lines.

Anticancer Potential

In a controlled experiment, treatment with this compound led to a significant reduction in cell viability in cancer cell lines, indicating its potential as a therapeutic agent against tumors.

Inflammation Reduction

In vivo studies showed that administration of this compound resulted in decreased paw edema in animal models, suggesting its efficacy in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring may also interact with specific molecular targets, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Molecular Weight (g/mol) IR C–Br Stretch (cm⁻¹) Key Applications
Target Compound C₆H₆BrNO₃ 220.02 592 Synthetic intermediate
2-(Chloroacetyl)-5-methylisoxazolone C₆H₆ClNO₃ 175.57 N/A Limited medicinal use
5-Bromobenzo[d]isoxazol-3(2H)-one C₇H₄BrNO₂ 214.02 563 Fungicidal agent
Hymexazol C₄H₅NO₂ 99.09 N/A Soil fungicide

Research Findings and Trends

  • Reactivity : Bromoacetyl derivatives generally outperform chloro analogs in cross-coupling reactions due to superior leaving-group ability ().
  • Biological Performance : Hybrid structures (e.g., coumarin-isoxazolone) exhibit enhanced bioactivity, likely due to synergistic effects ().
  • Agricultural Relevance : Simpler isoxazolones like Hymexazol dominate agrochemical applications, while brominated analogs remain niche intermediates ().

Biological Activity

2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromoacetyl group and an isoxazole moiety, which are known to influence its biological interactions. The presence of the isoxazole ring is significant as it often contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, derivatives of isoxazole have shown promising results in inhibiting cancer cell proliferation.

  • Case Study : A study demonstrated that a series of isoxazole derivatives, including 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, were tested against various cancer cell lines. The compound exhibited an IC50 value suggesting effective cytotoxicity against HCT116 and HePG2 cells, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The anti-inflammatory activity of isoxazole derivatives has been explored extensively. The mechanism often involves the modulation of inflammatory mediators.

  • Mechanism : The compound was found to inhibit the production of pro-inflammatory cytokines and reduce edema in carrageenan-induced models, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties.

  • Study Findings : In vitro studies revealed that certain isoxazole derivatives showed significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 1000 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one can be attributed to its structural components.

CompoundActivityMechanism
2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-oneAnticancerInhibition of cell proliferation
Isoxazole derivativesAnti-inflammatoryModulation of cytokine production
Similar compoundsAntimicrobialDisruption of bacterial cell wall

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound.

  • Results : The MTT assay indicated that while some derivatives exhibited high cytotoxicity (GI50 values >100 µg/mL), others demonstrated low toxicity towards normal cells, suggesting a selective action against cancer cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical synthesis involves bromoacetylation of 5-methylisoxazol-3(2H)-one under controlled conditions. For optimization:

  • Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the bromoacetyl group.
  • Employ a stoichiometric ratio of 1:1.2 (isoxazolone to bromoacetylating agent) to reduce side products.
  • Monitor reaction progress via TLC with a solvent system like toluene:ethyl acetate:water (8.7:1.2:1.1, v/v/v) .
  • Recrystallize the product using ethanol to enhance purity, as demonstrated in analogous isoxazolone syntheses .

Q. How is TLC utilized to assess the purity of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one during synthesis?

  • Methodological Answer :

  • Prepare a TLC plate coated with silica gel.
  • Spot the reaction mixture and co-elute with a pure reference standard.
  • Use iodine vapor or UV light (254 nm) to visualize spots. A single spot indicates high purity.
  • Adjust the solvent polarity (e.g., increasing ethyl acetate content) to resolve closely migrating impurities .

Advanced Questions

Q. How do solvent polarity and temperature influence the crystallization of 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) to balance solubility and polarity. The bromine atom enhances electron density, aiding crystal formation.
  • Temperature Gradient : Gradual cooling (e.g., from 60°C to 4°C) promotes slow nucleation, yielding larger, higher-quality crystals.
  • Crystallography : Refine crystal structures using SHELXL, which handles heavy atoms (e.g., bromine) effectively. SHELX programs are robust for small-molecule refinement, even with twinned data .

Q. What strategies are effective in resolving conflicting NMR and IR data when confirming the structure of brominated isoxazolones?

  • Methodological Answer :

  • NMR Analysis : Assign peaks using 2D experiments (e.g., 1H^1H-13C^13C HSQC). For example, the carbonyl resonance in 13C^13C NMR typically appears at ~170 ppm, while the bromoacetyl group shows distinct splitting in 1H^1H NMR (δ 3.8–4.2 ppm) .
  • IR Cross-Validation : Confirm C=O (1720–1700 cm1^{-1}) and C-Br (560–590 cm1^{-1}) stretches. Discrepancies may arise from solvent interactions; repeat spectra in deuterated DMSO to standardize conditions .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion (e.g., [M+H]+^+) and isotopic pattern matching bromine’s 1:1 (79Br/81Br) ratio .

Key Considerations for Researchers

  • Structural Isomers : Differentiate between 2- and 4-substituted isomers via NOESY NMR or X-ray crystallography .
  • Stability : Store the compound at –20°C in amber vials to prevent photodegradation of the bromoacetyl group.
  • Biological Assays : While hymexazol (a related isoxazolone) shows antifungal activity, assess 2-(2-bromoacetyl) derivatives for reactivity in enzyme inhibition studies .

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